Cyclohexene-d10
Overview
Description
Synthesis Analysis
- "Solid-supported cyclohexane-1,3-dione (CHD)" describes a three-step synthesis of cyclohexane-1,3-dione (CHD) resin on polystyrene resin, highlighting its application in preparing high-purity amide libraries and as a scavenger resin for allyl cations in solution (Humphrey et al., 2003).
- "Asymmetric synthesis of cyclohexene nucleoside analogues" discusses an asymmetric synthesis method for novel cyclohexene nucleoside analogues, employing an enantiospecific Diels-Alder reaction (Dalençon et al., 2011).
- "The formation of highly oxidized multifunctional products in the ozonolysis of cyclohexene" examines the formation of highly oxidized organic compounds in cyclohexene ozonolysis through experimental and quantum chemical calculations (Rissanen et al., 2014).
Molecular Structure Analysis
- "Microwave Spectrum, Structure, and Dipole Moment of Cyclohexene" provides insights into the molecular structure of cyclohexene-d10, including its moments of inertia and structural parameters (Scharpen et al., 1968).
- "Crystal Structures and Glassy Phase Transition Behavior of Cyclohexene" details the phase behavior of cyclohexene, using high-resolution neutron powder diffraction and single-crystal X-ray diffraction techniques (Ibberson et al., 2008).
Chemical Reactions and Properties
- The study "Synthesis of Cyclohexene under Green Chemistry Philosophy" offers an overview of environmentally friendly methods for synthesizing cyclohexene, a related compound, highlighting the green chemistry approach (Xuan, 2009).
- "Radical transfer hydroamination with aminated cyclohexadienes using polarity reversal catalysis" explores the synthesis of new 1-aminated-2,5-cyclohexadienes and their use in radical transfer hydroaminations (Guin et al., 2007).
Physical Properties Analysis
- "Differential thermal analysis under pressure on cyclohexanone-d10 metatoluidine and bromocyclohexane" examines the phase transitions and thermal properties of cyclohexanone-d10 under various pressures and temperatures (Büsing et al., 1997).
Chemical Properties Analysis
- The research "Mean amplitudes of vibration for cyclohexene from spectroscopic data" provides a comprehensive analysis of the vibrational properties of cyclohexene and its isotopic derivatives, which is relevant for understanding the chemical properties of cyclohexene-d10 (Cyvin et al., 1974).
Scientific Research Applications
Studying Oxidation Mechanisms and Secondary Organic Aerosol (SOA) Formation : Cyclohexene is used as a proxy for biogenic monoterpenes in studying oxidation mechanisms and SOA formation. The ozonolysis of cyclohexene leads to the production of highly oxygenated organic molecules (HOMs), crucial for the formation of SOA. This is altered by the addition of nitric oxide and seed aerosols, affecting the volatility and condensation of HOMs (Räty et al., 2021).
Understanding the Formation of Highly Oxidized Organic Compounds : Research involving cyclohexene ozonolysis helps in understanding the formation of highly oxidized organic compounds. This involves peroxy radical (RO2) isomerization and sequential O2 addition steps, which are essential in understanding atmospheric chemistry and air quality (Rissanen et al., 2014).
Microwave Spectroscopy and Molecular Structure Analysis : Cyclohexene-d10 has been studied using microwave spectroscopy to determine its structure and dipole moment, providing insights into its molecular behavior (Scharpen et al., 1968).
Studying Chemical Reactions and Catalysis : It's used to investigate reactions like the oxidation of cyclic olefins by manganese(IV)-oxo complexes. These studies contribute to the understanding of chemoselectivity and reaction pathways in organic chemistry (Kim et al., 2016).
Investigating Surface Reactions and Material Science : The adsorption and reaction of cyclohexene on various surfaces like Ni(111) are studied to understand surface reactivity and catalysis, which is significant in material science and industrial applications (Papp et al., 2007).
Synthesis of Deuterium-Labeled Compounds : Cyclohexene-d10 is prepared via H/D-exchange reactions for use in various research applications, particularly in fields requiring isotopically labeled compounds (Ishibashi & Matsubara, 2007).
Photolysis and Reaction Pathway Studies : Studies involving the photolysis of cyclohexene and its reactions provide insights into its decomposition pathways and the formation of products under different conditions, which is crucial in understanding chemical reaction dynamics (Lesclaux et al., 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIXCUEYOPUTN-KYJNQUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583823 | |
Record name | (~2~H_10_)Cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene-d10 | |
CAS RN |
16035-50-0 | |
Record name | (~2~H_10_)Cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16035-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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